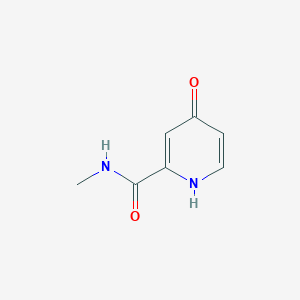

4-Hydroxy-N-methylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-4-5(10)2-3-9-6/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQYAQCFNKEWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Hydroxy N Methylpicolinamide

Direct Synthesis Pathways for 4-Hydroxy-N-methylpicolinamide

The direct synthesis of 4-Hydroxy-N-methylpicolinamide is not commonly detailed as a single process. However, a practical pathway can be constructed based on the synthesis of structurally related picolinamides, such as key intermediates for multi-kinase inhibitors. thieme-connect.comresearchgate.net The most logical approach involves a multi-step sequence starting from readily available picolinic acid.

Multi-Step Reaction Sequences and Strategic Reagents

A strategic multi-step synthesis for 4-Hydroxy-N-methylpicolinamide can be proposed, primarily involving the formation of a key intermediate, 4-chloro-N-methylpicolinamide. researchgate.netresearchgate.net

Step 1: Chlorination and Amidation of 2-Picolinic Acid The synthesis commences with 2-picolinic acid. This starting material is first converted to its acid chloride, which is then reacted in situ with methylamine (B109427) to form the N-methyl amide. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂) in a suitable solvent like tetrahydrofuran (B95107) (THF), often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The resulting 4-chloropicolinoyl chloride is then treated with an aqueous solution of methylamine at low temperatures (0–3 °C) to yield 4-chloro-N-methylpicolinamide. researchgate.netresearchgate.net This intermediate is crucial for the introduction of the hydroxyl group at the 4-position.

Step 2: Introduction of the 4-Hydroxy Group The conversion of the 4-chloro group to a 4-hydroxy group can be achieved through nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of the pyridine (B92270) ring is activated towards nucleophilic attack by the ring nitrogen. askfilo.comyoutube.com While direct hydrolysis of 4-chloropyridines to 4-hydroxypyridines can be challenging, alternative methods exist. One approach involves reaction with a hydroxide (B78521) source under forcing conditions. A more common laboratory-scale method might involve using a protected hydroxyl group, such as a methoxy (B1213986) group, followed by deprotection. However, a direct conversion from an alternative starting material, 4-aminopyridine, involves diazotization followed by hydrolysis, which can be effective but requires careful control of conditions to avoid side reactions. guidechem.com For the intermediate 4-chloro-N-methylpicolinamide, a nucleophilic substitution with a suitable oxygen nucleophile, followed by deprotection if necessary, represents a viable route.

An alternative pathway starts from 4-hydroxypyridine (B47283) itself, which can be synthesized from pyridine-4-boronic acid or via the hydrolysis of 4-chloropyridine. guidechem.comchemicalbook.com The carboxyl and N-methylamide functionalities would then need to be installed at the 2-position, a process that can be synthetically complex.

Optimization of Reaction Conditions for Yield and Purity

For the Amidation Step: The formation of 4-chloro-N-methylpicolinamide from 2-picolinic acid has been optimized by screening various reagents and conditions. researchgate.net Key factors include the choice of chlorinating agent, solvent, temperature, and reaction time.

Solvent and Reagents: Using thionyl chloride (3.5 equivalents) in THF with a catalytic amount of DMF at 70°C for 16 hours has been shown to be highly effective for the initial chlorination. researchgate.netresearchgate.net The subsequent amidation step achieves high yields (around 95%) when using a 40% aqueous solution of methylamine at 0–3°C. researchgate.netresearchgate.net

Temperature: Low temperatures for the amidation step are critical to control the exothermic reaction and minimize the formation of byproducts.

Interactive Table: Optimization of 4-Chloro-N-methylpicolinamide Synthesis researchgate.net

| Entry | Chlorination Conditions | Amidation Conditions | Yield (%) |

|---|---|---|---|

| 1 | SOCl₂, DMF, 45°C, 12 h | 2M MeNH₂ in THF, 0–3°C, 3 h | nd |

| 2 | SOCl₂, Toluene, DMF (0.1 mL), 75°C, 16 h | 2M MeNH₂ in THF, 0–3°C, 4 h | nd |

| 3 | SOCl₂, Chlorobenzene, NaBr (cat.), 85°C, 19 h | 40% aq. MeNH₂, 0–3°C, 4 h | 80 |

| 4 | SOCl₂ (3.5 eq.), THF, DMF (0.1 mL), 70°C, 16 h | 40% aq. MeNH₂, 0–3°C, 4 h | 95 |

For the Hydroxylation Step: The nucleophilic substitution to introduce the hydroxyl group requires careful selection of the nucleophile, base, and solvent to ensure high conversion and prevent side reactions. The reactivity of halopyridines in SNAr reactions is highly dependent on the solvent and reaction conditions. tandfonline.com Using a phase-transfer catalyst can sometimes facilitate the reaction between an aqueous hydroxide solution and an organic substrate. francis-press.com

Synthesis of Novel 4-Hydroxy-N-methylpicolinamide Derivatives and Analogues

The core structure of 4-Hydroxy-N-methylpicolinamide serves as a scaffold for creating new derivatives and analogues. These modifications are typically guided by the desire to alter the molecule's physicochemical or biological properties.

Design Principles for Structural Modifications

The design of new picolinamide (B142947) derivatives is often aimed at developing agents with specific biological activities, such as anticancer agents that inhibit protein kinases like VEGFR-2. nih.gov Key design principles include:

Target-Oriented Modification: Modifications are made to enhance binding to a specific biological target. For example, the picolinamide moiety is a known pharmacophore that can form key hydrogen bonds within the hinge region of kinase active sites. nih.gov

Isosteric Replacement: Replacing functional groups with other groups that have similar steric and electronic properties to improve metabolic stability or other pharmacokinetic parameters.

Functional Group Alteration: The 4-hydroxy group is a prime site for modification. It can be converted into ethers or esters to modulate solubility, lipophilicity, and target engagement. francis-press.com It can also serve as a handle for attaching larger molecular fragments.

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems while maintaining the key pharmacophoric elements.

Coupling Reactions and Functional Group Interconversions

Amidation Strategies The formation of the N-methyl amide bond is a fundamental step in the synthesis of the parent compound and its derivatives.

Acid Chloride Method: As previously described, the reaction of a picolinoyl chloride with methylamine is a robust and high-yielding method. researchgate.netnih.gov However, the use of thionyl chloride can sometimes lead to undesired chlorination on the pyridine ring, particularly at the 4-position if it is unsubstituted. nih.gov

Peptide Coupling Reagents: To avoid harsh reagents like thionyl chloride, modern peptide coupling agents can be used. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) provide mild and efficient conditions for the direct coupling of picolinic acids with amines. acs.orgresearchgate.netgoogle.com

Etherification Strategies The 4-hydroxy group provides a reactive handle for synthesizing a wide array of ether derivatives, most commonly through variations of the Williamson ether synthesis. francis-press.comwikipedia.org

From a 4-Chloro Precursor: A common strategy involves the SNAr reaction of 4-chloro-N-methylpicolinamide with an alcohol or phenol. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, using a strong base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to deprotonate the incoming alcohol. google.commdpi.comvanderbilt.edu This method is used in the synthesis of the sorafenib (B1663141) intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, where 4-aminophenol (B1666318) is coupled with 4-chloro-N-methylpicolinamide. researchgate.net

Direct Alkylation of the 4-Hydroxy Group: If 4-Hydroxy-N-methylpicolinamide is the starting material, it can be O-alkylated directly. The phenolic hydroxyl group is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic pyridinoxide anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether. francis-press.com

The choice of base, solvent, and temperature is critical for optimizing the yield of the etherification and minimizing potential side reactions, such as N-alkylation or elimination. francis-press.comrsc.org

Interactive Table: Conditions for Williamson Ether Synthesis of Pyridine Derivatives

| Precursor | Reagents | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-N-methylpicolinamide | 4-Aminophenol | Potassium tert-butoxide, K₂CO₃ | DMF | 80°C | Aryl Ether | researchgate.net |

| 4-Chloro-N-methylpicolinamide | 4-Aminothiophenol | Potassium tert-butoxide, K₂CO₃ | DMF | 85°C | Aryl Thioether | mdpi.com |

| 2-Chloro-4-nitropyridine-N-oxide | n-Heptanol | NaH | DMSO | Room Temp | Alkyl Ether | vanderbilt.edu |

| 4-Hydroxypyridine | Benzyl bromide | NaOH | Methanol/Water | Reflux | Alkyl Ether | nih.gov |

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, providing efficient pathways for constructing complex molecular architectures from simpler precursors. In the context of 4-Hydroxy-N-methylpicolinamide derivatives, these reactions are pivotal for creating C-O, C-S, and C-N linkages at the 4-position of the picolinamide ring. Transition metals like palladium, nickel, and iron are frequently employed to catalyze these transformations, which allow for the coupling of the picolinamide core with a variety of substrates. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling, typically catalyzed by palladium, is a powerful method for forming C-C bonds. nih.govrsc.org While direct application on the 4-hydroxy position can be challenging, related coupling strategies are used to build the complex aryl ether, aryl amine, or aryl thioether linkages that are often precursors to the final target molecules. For instance, the synthesis of N-methyl-4-phenoxypicolinamide derivatives often begins with a nucleophilic aromatic substitution, a reaction class that can be facilitated by metal catalysts under certain conditions to form a crucial C-O bond, linking a phenolic moiety to the picolinamide backbone. mdpi.comnih.gov

Similarly, the formation of C-S bonds to create N-methylpicolinamide-4-thiol derivatives utilizes coupling strategies to attach arylthio groups. nih.gov These reactions often involve the displacement of a leaving group on the picolinamide ring by a thiol, a process that can be influenced by the choice of metal catalyst and reaction conditions to achieve high yields and selectivity. The use of first-row transition metals like nickel and iron is gaining prominence as a more sustainable and economical alternative to precious metals like palladium. researchgate.netrsc.org These catalysts have proven effective in a wide range of cross-coupling reactions, including those involving challenging substrates. rsc.org

| Coupling Type | Purpose | Typical Catalysts | Key Bond Formed | Reference Example |

|---|---|---|---|---|

| Ullmann Condensation / Nucleophilic Aromatic Substitution | Formation of aryl ethers | Copper (historically), Palladium | C-O | Synthesis of N-methyl-4-phenoxypicolinamide nih.gov |

| Buchwald-Hartwig Amination | Formation of aryl amines | Palladium, Nickel | C-N | Synthesis of 4-(phenylamino)-N-methylpicolinamide derivatives mdpi.com |

| Sulfide Coupling | Formation of aryl thioethers | Palladium, Iron | C-S | Synthesis of N-methylpicolinamide-4-thiol derivatives nih.gov |

| Suzuki-Miyaura Coupling | Formation of biaryl ketones from amides | Palladium-NHC complexes | C-C | General method for C-C bond formation nih.gov |

Incorporation of Diverse Heterocyclic and Aromatic Moieties

A primary strategy in the development of novel therapeutics based on 4-Hydroxy-N-methylpicolinamide is the introduction of various heterocyclic and aromatic groups. These moieties can modulate the compound's physicochemical properties and its interaction with biological targets.

One common approach involves synthesizing an intermediate, such as 4-(4-aminophenoxy)-N-methylpicolinamide, which then serves as a platform for further elaboration. nih.gov This intermediate can be converted into an isothiocyanate, which readily reacts with other molecules to introduce complex heterocyclic systems. nih.gov For example, this pathway has been used to synthesize derivatives bearing 5-aryl-1,3,4-thiadiazol-2-ylamino and 4-arylthiazol-2-ylamino groups. nih.gov

Another versatile intermediate is 4-(4-aminophenylthio)-N-methylpicolinamide. nih.gov The amino group on this molecule can be acylated with a variety of carboxylic acids or their derivatives to attach a wide range of aromatic and aliphatic side chains. Research has demonstrated the synthesis of numerous amides from this intermediate, including those featuring methoxy-, fluoro-, and dichloro-substituted benzamido moieties. mdpi.com

Further diversification is achieved through the synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com This scaffold allows for the condensation with various aromatic isocyanates, leading to the incorporation of substituted phenyl and cyclohexyl groups, further expanding the chemical space of potential drug candidates. mdpi.com

| Core Intermediate | Incorporated Moiety | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-(4-Isothiocyanatophenoxy)-N-methylpicolinamide | 2-Arylhydrazinecarbothioamide | N-methyl-4-(4-(5-aryl-1,3,4-thiadiazol-2-ylamino)phenoxy)picolinamides | nih.gov |

| 4-(4-Isothiocyanatophenoxy)-N-methylpicolinamide | 2-Bromo-1-arylethanone | N-methyl-4-(4-(4-arylthiazol-2-ylamino)phenoxy)picolinamides | mdpi.com |

| 4-(4-Aminophenylamino)-N-methylpicolinamide | Substituted Aromatic Isocyanates | 4-(4-(3-Arylureido)phenylamino)-N-methylpicolinamides | mdpi.com |

| 4-(4-Aminophenylthio)-N-methylpicolinamide | 3-Methoxybenzoyl chloride | 4-(4-(3-Methoxybenzamido)phenylthio)-N-methylpicolinamide | mdpi.com |

| 4-(4-Aminophenylthio)-N-methylpicolinamide | 3-Fluorobenzoyl chloride | 4-(4-(3-Fluorobenzamido)phenylthio)-N-methylpicolinamide | mdpi.com |

| 4-(4-Aminophenylthio)-N-methylpicolinamide | 2,4-Dichlorobenzoyl chloride | 4-(4-(2,4-Dichlorobenzamido)phenylthio)-N-methylpicolinamide | mdpi.com |

| 4-(4-Aminophenylthio)-N-methylpicolinamide | Butyryl chloride | 4-(4-Butyramidophenylthio)-N-methylpicolinamide | mdpi.com |

Exploration of Stereoselective Synthetic Routes (if applicable)

The core structure of 4-Hydroxy-N-methylpicolinamide is achiral, meaning it does not have a stereocenter. Consequently, stereoselective synthesis is not applicable to the preparation of the parent compound itself. The exploration of stereoselective routes becomes relevant only when modifications or substitutions introduce chirality into the molecule. For instance, if a substituent with a chiral center were to be added to the picolinamide backbone, a stereoselective reaction would be required to control the formation of one stereoisomer over another.

While the literature describes stereoselective preparations for structurally similar but distinct molecules, such as (4S)-1-methyl-4-propyl-L-proline from (cis)-4-hydroxy-L-proline, such studies are not directly applicable to 4-Hydroxy-N-methylpicolinamide. mdpi.comchemrxiv.org The synthetic routes detailed in the available research for derivatives of 4-Hydroxy-N-methylpicolinamide primarily focus on the introduction of various aromatic and heterocyclic moieties rather than the control of stereochemistry. mdpi.comnih.govmdpi.com

Advanced Spectroscopic Characterization for Molecular Structure Elucidation of 4 Hydroxy N Methylpicolinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Hydroxy-N-methylpicolinamide, ¹H and ¹³C NMR provide foundational information, while two-dimensional techniques establish the connectivity between atoms.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The spectrum of 4-Hydroxy-N-methylpicolinamide is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-methyl protons, and the amide proton.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyridine ring protons are typically found in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the amide group, along with the electron-donating effect of the hydroxyl group, influences their precise positions. The proton ortho to the ring nitrogen (H6) is expected to be the most downfield, while the protons at the C3 and C5 positions will have distinct chemical shifts.

The N-methyl protons are expected to appear as a doublet around 2.8-3.0 ppm due to coupling with the adjacent amide proton (N-H). The amide proton itself would likely appear as a broad quartet further downfield, resulting from coupling to the N-methyl protons. The hydroxyl proton signal can be broad and its position variable, often exchanging with trace water in the solvent.

Detailed research findings for a related compound, 4-chloropicolinamide, show the pyridine protons at δ 8.5 (H6), 8.2 (H3), and 7.8 (H5) ppm. For 4-Hydroxy-N-methylpicolinamide, the hydroxyl group at C4 would shift the signals of H3 and H5 upfield compared to the chloro-derivative. For instance, in 4-hydroxypyridine (B47283), the protons adjacent to the hydroxyl group (equivalent to H3 and H5) appear at approximately 6.6 ppm, while the protons ortho to the nitrogen (H2 and H6) are around 7.9 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-N-methylpicolinamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 (Pyridine) | 8.0 - 8.2 | Doublet (d) | ~5-6 |

| H5 (Pyridine) | 6.7 - 6.9 | Doublet (d) | ~2-3 |

| H3 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | ~5-6, ~2-3 |

| -OH | Variable | Broad singlet (br s) | N/A |

| -NH | 8.0 - 8.5 | Quartet (q) | ~4-5 |

| -CH₃ | 2.8 - 3.0 | Doublet (d) | ~4-5 |

Carbon (¹³C) NMR Spectral Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of 4-Hydroxy-N-methylpicolinamide, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon of the amide group is typically the most deshielded, appearing in the range of 165-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield due to the deshielding effect of the oxygen atom. The N-methyl carbon will appear in the aliphatic region, typically around 25-30 ppm.

General chemical shift ranges for substituted pyridines and amides support these predictions. For example, aromatic carbons generally resonate between 125-150 ppm, while amide carbonyls are found between 170-185 ppm libretexts.org.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-N-methylpicolinamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C4 (C-OH) | 155 - 160 |

| C2 (C-Amide) | 150 - 155 |

| C6 | 145 - 150 |

| C3 | 110 - 115 |

| C5 | 105 - 110 |

| -CH₃ | 25 - 30 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For 4-Hydroxy-N-methylpicolinamide, cross-peaks would be expected between the adjacent pyridine ring protons (H5 with H6, and H3 with H5). A key correlation would also be observed between the N-H proton and the N-methyl protons, confirming the amide fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu HSQC is invaluable for assigning the carbon signals based on the previously assigned proton spectrum. For example, the proton signal for H6 would show a cross-peak with the C6 carbon signal, and the N-methyl proton signal would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is instrumental in piecing together the molecular fragments. For instance, the N-methyl protons would show a correlation to the amide carbonyl carbon (a two-bond coupling), and the H3 proton would show a correlation to the C2 and C5 carbons (two- and three-bond couplings, respectively), confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 4-Hydroxy-N-methylpicolinamide, typically generating protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov For 4-Hydroxy-N-methylpicolinamide (molecular formula C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol . Therefore, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z of approximately 153.16, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern provides valuable structural information. For picolinamide (B142947) derivatives, common fragmentation pathways involve the cleavage of the amide bond.

Table 3: Predicted ESI-MS Fragmentation Data for 4-Hydroxy-N-methylpicolinamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Fragment Structure |

| 153.16 ([M+H]⁺) | 122.11 | -NHCH₃ | 4-Hydroxypicolinoyl cation |

| 153.16 ([M+H]⁺) | 94.09 | -C(=O)NHCH₃ | 4-Hydroxypyridinium ion |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.

For the [M+H]⁺ ion of 4-Hydroxy-N-methylpicolinamide, HRMS would provide an accurate mass that can be compared to the theoretical exact mass calculated from its elemental formula (C₇H₉N₂O₂⁺).

Calculated Exact Mass of [C₇H₈N₂O₂ + H]⁺: 153.0659

Experimental HRMS Measurement: An experimentally determined mass within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed elemental formula. For example, an observed mass of 153.0655 would correspond to a mass error of -2.6 ppm, which is well within the acceptable range for confirming the molecular formula.

This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making HRMS an essential tool for the definitive characterization of 4-Hydroxy-N-methylpicolinamide and its derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For picolinamide derivatives, IR spectra reveal characteristic absorption bands corresponding to specific bond vibrations.

In a study of rac-N-[Hydroxy(4-pyridyl)methyl]picolinamide, a derivative of 4-hydroxy-N-methylpicolinamide, several key vibrational frequencies were identified. nih.gov These vibrations provide a fingerprint for the molecule's structure. For a molecule to absorb infrared radiation, it must undergo a net change in dipole moment during its vibrational or rotational motion. uwimona.edu.jm These vibrations are categorized as either stretching (changes in bond length) or bending (changes in bond angle). uwimona.edu.jmtanta.edu.eg

Key vibrational frequencies for the derivative rac-N-[Hydroxy(4-pyridyl)methyl]picolinamide are detailed in the table below. nih.gov

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 3471.51 | O-H stretching vibration |

| 3288.31 | N-H stretching vibration |

| 3025.77 | Aromatic C-H stretching |

| 1676.26 | C=O (Amide I) stretching |

| 1616.03, 1590.90, 1569.42 | Pyridine ring C=C and C=N stretching |

| 1412.63 | C-N stretching / N-H bending |

| 1156.79 | C-O stretching |

| 922.55, 747.07, 581.52 | Out-of-plane C-H bending and ring deformations |

Data sourced from the analysis of rac-N-[Hydroxy(4-pyridyl)methyl]picolinamide nih.gov

The bands at 3471.51 cm⁻¹ and 3288.31 cm⁻¹ are characteristic of hydroxyl (-OH) and amine (-NH) group stretching, respectively. The strong absorption at 1676.26 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the amide group. The series of bands between 1569 and 1617 cm⁻¹ corresponds to the stretching vibrations of the pyridine rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk For aromatic compounds like 4-hydroxy-N-methylpicolinamide, the primary electronic transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.ukuzh.chyoutube.com

The key transitions expected for picolinamide structures are:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the pyridine ring and the carbonyl group. They typically result in strong absorption bands. shu.ac.ukuzh.ch

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. shu.ac.ukuzh.ch These are lower in energy and intensity compared to π → π* transitions. pharmatutor.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The solid-state structure of picolinamide derivatives is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonding. Analysis of the derivative rac-N-[Hydroxy(4-pyridyl)methyl]picolinamide reveals a monoclinic crystal system. nih.gov

The crystal packing is stabilized by several key interactions:

N—H⋯O Hydrogen Bonds: Molecules form inversion-related dimers through hydrogen bonds between the amide N-H group and the hydroxyl O atom of a neighboring molecule. This interaction creates a characteristic R₂²(8) graph-set motif. nih.gov

O—H⋯N Hydrogen Bonds: Adjacent molecules are linked by hydrogen bonds involving the hydroxyl group and the nitrogen atom of the second pyridine ring. nih.gov

Together, these interactions create double-stranded, ribbon-like polymer chains that propagate through the crystal lattice, which are further connected by weaker C—H⋯O interactions. nih.gov Similar hydrogen bonding patterns and π-π stacking interactions are crucial in the crystal packing of other related picolinamide structures. researchgate.netnih.govresearchgate.net Hirshfeld surface analysis of similar compounds confirms that H⋯H, C⋯H, and O⋯H contacts dominate the crystal packing, underscoring the importance of van der Waals forces and hydrogen bonding. nih.goviucr.org

Crystallographic Data for rac-N-[Hydroxy(4-pyridyl)methyl]picolinamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1450 (13) |

| b (Å) | 5.6044 (4) |

| c (Å) | 16.3940 (19) |

| β (°) | 111.354 (9) |

| Volume (ų) | 1039.26 (18) |

| Z | 4 |

The conformation of a molecule in its crystalline state is its lowest-energy arrangement under the constraints of the crystal lattice. For the derivative rac-N-[Hydroxy(4-pyridyl)methyl]picolinamide, the solid-state conformation is stabilized by a significant intramolecular hydrogen bond. nih.gov

Computational Chemistry and Molecular Modeling of 4 Hydroxy N Methylpicolinamide Systems

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a cornerstone of modern computational chemistry, enabling the accurate calculation of various molecular properties.

The initial step in most quantum chemical studies involves geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For picolinamide (B142947) derivatives, this is commonly achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). researchgate.netnih.govnih.gov This process calculates the optimal bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular conformation. nih.gov

The optimized geometry serves as the foundation for subsequent calculations of the molecule's electronic properties. researchgate.net These calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability. The resulting structural parameters from a typical DFT calculation on a picolinamide-based system are detailed below.

Table 1: Illustrative Optimized Geometrical Parameters for a Picolinamide Derivative Core Structure

This table presents typical data obtained from DFT/B3LYP/6-311++G(d,p) calculations on molecules with a similar structural backbone.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.245 |

| C-N (Amide) | 1.368 | |

| C-C (Ring-Amide) | 1.512 | |

| N-C (Methyl) | 1.459 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-C | 121.8 | |

| C(Ring)-C(Amide)-N | 116.7 | |

| Dihedral Angles (°) | C(Ring)-C(Ring)-C-N | 178.5 |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated values are often correlated with experimental spectra to confirm the molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated theoretically. researchgate.net These computed frequencies, often scaled to correct for systematic errors, are compared with experimental IR spectra to assign specific vibrational modes, such as C=O stretching, N-H bending, and C-N stretching, to the observed absorption bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netnih.gov This method calculates the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths that correspond to peaks in the experimental spectrum. nih.gov

Table 2: Example of Theoretical vs. Experimental Spectroscopic Data

This table illustrates a typical comparison for a molecule structurally related to 4-Hydroxy-N-methylpicolinamide.

| Spectroscopy | Parameter | Theoretical Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Carbon (ppm) | 168.5 | 167.9 |

| ¹H NMR | N-CH₃ Proton (ppm) | 2.95 | 2.91 |

| IR | C=O Stretch (cm⁻¹) | 1695 | 1688 |

| UV-Vis | λmax (nm) | 275 | 278 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich or electron-poor. chemrxiv.orgnih.gov

The different regions on the MEP surface are color-coded to indicate potential:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. chemrxiv.orgresearchgate.net

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack. chemrxiv.org

Green: Regions of neutral potential.

For a molecule like 4-Hydroxy-N-methylpicolinamide, the MEP map would typically show a strong negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, indicating these as primary sites for hydrogen bonding and electrophilic interactions.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding binding mechanisms and predicting binding affinity. nih.gov

The primary goal of molecular docking is to identify the most favorable binding pose of the ligand within the active site of a protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The accepted metric for a well-docked pose is typically a Root Mean Square Deviation (RMSD) of ≤2.0 Å from an experimentally determined structure. nih.gov The scoring functions provide an estimate of the binding affinity, usually expressed in kcal/mol, with more negative values indicating stronger binding.

Table 3: Illustrative Molecular Docking Results for a Picolinamide Ligand

| Protein Target | Binding Affinity (kcal/mol) | RMSD (Å) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Target Protein A | -7.8 | 1.35 | 1.5 µM |

| Target Protein B | -6.5 | 1.82 | 12.0 µM |

Once a plausible binding pose is predicted, it can be analyzed to identify the specific amino acid residues in the protein's binding site that interact with the ligand. youtube.com These interactions are critical for the stability of the protein-ligand complex. Common types of interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the ligand) and acceptors (like carbonyl oxygen on the protein backbone or side chains of Asp, Gln, etc.).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the pyridine (B92270) ring) and nonpolar amino acid residues like Val, Leu, Ile, and Trp. researchgate.net

π-Stacking: A non-covalent interaction between aromatic rings, such as the pyridine ring of the ligand and the side chains of residues like Phe, Tyr, or Trp. researchgate.net

A detailed analysis reveals the network of interactions that anchor the ligand in the binding pocket, providing a molecular basis for its biological activity.

Table 4: Detailed Interaction Profile for a Picolinamide Ligand with a Hypothetical Protein Active Site

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydroxyl (-OH) group | Asp121 | Hydrogen Bond | 2.1 |

| Carbonyl (=O) group | Ser85 | Hydrogen Bond | 2.4 |

| Pyridine Nitrogen | Gly86 (Backbone NH) | Hydrogen Bond | 2.9 |

| Pyridine Ring | Trp150 | π-π Stacking | 3.8 |

Molecular Dynamics (MD) Simulations for Dynamic System Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal intricate details of molecular motion, conformational changes, and intermolecular interactions.

A critical aspect of drug design is understanding the stability of the complex formed between a ligand, such as 4-Hydroxy-N-methylpicolinamide, and its biological target, typically a protein. MD simulations are a powerful tool to assess this stability by tracking the conformational changes of the complex over time. Key metrics derived from MD simulations, such as the root-mean-square deviation (RMSD) of atomic positions, can indicate whether the ligand remains in a stable binding pose or undergoes significant fluctuations.

For a hypothetical complex of 4-Hydroxy-N-methylpicolinamide with a target protein, an MD simulation could yield data like that presented in the interactive table below. A stable complex would be characterized by a low and converging RMSD value for both the ligand and the protein's binding site residues.

| Simulation Time (ns) | Ligand RMSD (Å) | Binding Site RMSD (Å) | Analysis |

| 0 | 0.00 | 0.00 | Initial docked pose. |

| 10 | 1.25 | 1.50 | Minor fluctuations, system equilibrating. |

| 20 | 1.30 | 1.45 | System reaching a stable state. |

| 30 | 1.28 | 1.48 | Continued stability in the binding pocket. |

| 40 | 1.35 | 1.52 | Small conformational adjustments observed. |

| 50 | 1.32 | 1.50 | The complex remains stable over the simulation period. |

This is a hypothetical data table for illustrative purposes.

Beyond assessing the stability of a bound complex, MD simulations can be employed to explore the entire binding process. Techniques such as steered molecular dynamics (SMD) or random expulsion molecular dynamics (REMD) can be used to simulate the unbinding of a ligand from its target, providing insights into the binding pathway and the key interactions that govern the association and dissociation events. Understanding these pathways is crucial for designing molecules with improved kinetic properties. These simulations can identify intermediate states and transition states along the binding and unbinding routes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and QSAR represent a data-driven approach to drug discovery. By analyzing the chemical structures and biological activities of a series of compounds, it is possible to build mathematical models that predict the activity of new, untested molecules.

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. These descriptors can capture various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. For 4-Hydroxy-N-methylpicolinamide, a range of descriptors can be calculated to quantify its characteristics.

A typical set of molecular descriptors for 4-Hydroxy-N-methylpicolinamide might include:

| Descriptor Type | Descriptor Name | Calculated Value | Significance |

| Topological | Molecular Weight | 152.15 g/mol | Overall size of the molecule. |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Relates to membrane permeability. | |

| Electronic | Dipole Moment | ~3.5 D | Indicates the molecule's overall polarity. |

| Physicochemical | logP (octanol-water partition coefficient) | ~0.5 | A measure of lipophilicity. |

| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions. | |

| Number of Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding interactions. |

These values are representative and would be precisely calculated in a dedicated study.

Once a set of relevant molecular descriptors has been generated for a series of picolinamide analogs with known biological activities, statistical methods can be used to build a QSAR model. This model can then be used to predict the activity of new compounds, including 4-Hydroxy-N-methylpicolinamide, even before they are synthesized. This predictive capability allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process.

For instance, a hypothetical QSAR model for the inhibition of a specific kinase by picolinamide derivatives might take the form of a linear equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(Dipole Moment)

By inputting the calculated descriptor values for 4-Hydroxy-N-methylpicolinamide into this equation, a predicted inhibitory activity (pIC₅₀) can be obtained. Such models are powerful tools for in silico screening and lead optimization in medicinal chemistry.

Molecular and Biochemical Mechanism Investigations of 4 Hydroxy N Methylpicolinamide Derivatives in Vitro and in Silico

Enzyme and Kinase Inhibition Studies

Derivatives of 4-Hydroxy-N-methylpicolinamide have been extensively studied for their ability to inhibit a range of enzymes and kinases, demonstrating potential as specific modulators of cellular signaling.

Aurora Kinase-B Inhibition and Selectivity

Aurora B kinase is a crucial protein in cell division, and its inhibition can lead to failed cytokinesis, endoreduplication, polyploidy, and ultimately apoptosis in cancer cells. nih.gov The kinase is essential for processes like histone H3 phosphorylation, proper chromosome alignment and segregation, and the spindle assembly checkpoint. nih.govnih.gov Overexpression of Aurora B has been noted in various tumors, linking it to poor clinical outcomes and making it a significant therapeutic target. patsnap.comopnme.com

A novel series of N-methylpicolinamide-4-thiol derivatives has been identified for its potent and selective inhibition of Aurora B kinase. patsnap.com Specifically, compound 6p from this series demonstrated broad-spectrum anti-proliferative activity across several human cancer cell lines. patsnap.com Molecular docking studies confirmed that this compound interacts stably with key residues within the catalytic pocket of Aurora B. patsnap.com

The selectivity of inhibitors for Aurora B over the highly homologous Aurora A is a key area of investigation. Molecular dynamics simulations have been employed to understand the binding selectivity of inhibitors. These studies have identified specific residue pairs—(L139, L83), (V147, V91), (L210, L154), and (L263, L207)—that contribute significantly to the selective binding to Aurora B over Aurora A. nih.gov The dynamic flexibility of the protein structure is also affected by inhibitor binding, which contributes to this selectivity. nih.gov

Other potent and selective Aurora B inhibitors have been developed, such as BI 831266, which shows strong inhibition of cellular proliferation. opnme.com The development of such specific inhibitors is crucial, as many early compounds were pan-Aurora inhibitors, targeting multiple isoforms and leading to potential off-target effects. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|

| BI 831266 | Aurora B | 42 | Selective for Aurora B. opnme.com |

| AZD1152 | Aurora B | 0.37 | Also inhibits Aurora A at higher concentrations (IC₅₀ = 1368 nM). nih.gov |

| HOI-07 | Aurora B | Data not specified | Potently inhibits Aurora B without obvious inhibition of 49 other kinases, including Aurora A. nih.gov |

RAF Kinase Inhibition Mechanisms

RAF kinases are central components of the MAPK (RAF–MEK–ERK) signaling pathway. While RAF inhibitors have been successful in treating BRAF-mutated melanomas, their use in tumors with wild-type RAF can paradoxically activate the pathway. nih.govnih.gov This occurs because ATP-competitive RAF inhibitors can promote the dimerization of RAF kinases. nih.gov

To address this, next-generation RAF inhibitors, termed "paradox breakers" (e.g., PLX7904, PLX8394), have been developed. These compounds are designed to suppress mutant BRAF activity without causing paradoxical activation of the MAPK pathway in cells with upstream mutations, such as in RAS. nih.gov

TAK1 Kinase and NF-κB Signaling Pathway Modulation

Transforming growth factor-β-activated kinase 1 (TAK1) is a key member of the MAPKKK family that acts as a central hub in inflammatory and immune responses. nih.govmdpi.com It is critical for the activation of the nuclear factor-κB (NF-κB) and MAPK signaling pathways in response to stimuli like tumor necrosis factor α (TNFα) and interleukin-1β (IL-1β). nih.govnih.gov

TAK1 activation requires the formation of a complex with its binding partners, TAB1, TAB2, and TAB3. nih.govmdpi.com Upon stimulation by cytokines, upstream signaling components like TRAF2 and TRAF6 mediate the K63-linked polyubiquitination of target proteins. nih.govresearchgate.net This process acts as a scaffold, allowing the TAK1 complex to be recruited and activated. researchgate.net Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and NEMO. mdpi.comnih.gov The IKK complex subsequently phosphorylates IκB proteins, leading to their ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov Studies have confirmed that TAK1 is essential for cytokine-induced NF-κB activation and inducibly binds to both IKKα and IKKβ. nih.gov

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Modulation

The metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein coupled receptor (GPCR) implicated in numerous central nervous system disorders. nih.gov It preferentially couples to Gq proteins, leading to the activation of the canonical PLC–IP3–DAG–Ca2+ signaling pathway. nih.gov Targeting mGlu5 with allosteric modulators offers potential therapeutic advantages, including enhanced selectivity and a reduction in adverse effects. nih.gov

Chemical optimization of a picolinamide-based series of compounds has led to the discovery of novel mGlu5 negative allosteric modulators (NAMs). nih.gov In one instance, a clinical candidate failed due to the accumulation of a species-specific metabolite. Researchers addressed this by excising the problematic pyrimidine moiety from the molecule and identifying the minimum pharmacophore. nih.gov This led to the development of a new series of derivatives with saturated ether head groups that retained mGlu5 NAM activity while avoiding the problematic metabolic pathway. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes, and specific isoforms are associated with various diseases. mdpi.com Classical inhibitors are typically sulfonamide-based compounds that bind directly to the catalytic zinc ion. mdpi.com However, a lack of isoform specificity can lead to off-target effects, as the most abundant isoform, CA II, can sequester the inhibitor. mdpi.com

Derivatives of N-((4-sulfamoylphenyl)carbamothioyl) amides have been shown to be effective inhibitors of several human cytosolic CA isoforms (hCA I, hCA II, hCA VII) as well as bacterial β-CAs. mdpi.com Many of these compounds displayed significantly better inhibition against these isoforms compared to the standard drug acetazolamide. mdpi.com The inhibition of tumor-associated isoforms like CA IX is of particular interest. CA IX is regulated by hypoxia and contributes to the acidification of the tumor microenvironment. nih.gov Inhibiting CA IX activity can alter intracellular pH and subsequently modify the cellular uptake and toxicity of certain chemotherapeutic drugs. nih.gov

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA VII Kᵢ (nM) |

|---|---|---|---|

| Derivative 1 (example) | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 |

| Acetazolamide (Control) | 250 | 12.5 | 2.5 |

Note: The table shows the range of inhibition constants observed for a series of N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives as reported in the literature, compared to the control drug Acetazolamide. mdpi.com

Cellular Pathway Modulation Studies (In Vitro)

Derivatives of 4-Hydroxy-N-methylpicolinamide have been the subject of in vitro studies to elucidate their effects on cellular pathways critical to cancer cell proliferation and survival. These investigations have primarily focused on their ability to modulate the cell cycle and induce programmed cell death, or apoptosis.

The uncontrolled proliferation of cancer cells is a hallmark of malignancy, often stemming from a dysregulated cell cycle. Certain flavonoid compounds, which share structural motifs with picolinamide (B142947) derivatives, have demonstrated the ability to arrest the cell cycle. For instance, Prunetrin has been shown to arrest the cell cycle in the G2/M phase, an effect accompanied by a decrease in the expression of key cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c nih.govmdpi.com. Similarly, 4-hydroxyderricin can induce cell cycle arrest in hepatocellular carcinoma cells by down-regulating proteins like cyclin B1, CDK1/CDC2, cyclin D1, CDK4, and CDK6, leading to arrest at either the G2/M or G0/G1 phase depending on the cell line nih.gov.

While direct studies on 4-Hydroxy-N-methylpicolinamide itself are limited in this context, research on its derivatives suggests a similar mechanism of action. The therapeutic intervention in cancer often targets deregulated proliferation, and derivatives such as 4-(4-formamidophenylamino)-N-methylpicolinamide have been developed with this principle in mind, aiming to inhibit the abnormal cell division that characterizes tumor development nih.govmdpi.com. These findings suggest that a primary antitumor strategy for this class of compounds involves interfering with the cellular machinery that governs cell cycle progression, thereby halting the proliferation of malignant cells.

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in tumor cells.

Investigations into 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have shown they are potent inducers of apoptosis. nih.govnih.gov In vivo experiments using the derivative designated as 5q demonstrated a significant increase in apoptotic cells within colon carcinoma tissues, as confirmed by TUNEL assays which detect DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov This induction of apoptosis is a crucial component of the compound's observed anti-cancer activity. nih.govmdpi.comnih.gov

The molecular mechanisms underlying apoptosis induction by related compounds often involve the mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases. nih.gov For example, Prunetrin has been found to promote the cleavage of PARP and caspase-3, which are critical executioner proteins in the apoptotic cascade. nih.govmdpi.com It also increases the expression of the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL. nih.gov Similarly, 4-Hydroxy-2-nonenal (4-HNE), another compound studied for its apoptotic effects, activates caspase-3 and alters the ratio of Bax/Bcl-2, key regulators of the mitochondrial apoptotic pathway. nih.gov These findings suggest that 4-Hydroxy-N-methylpicolinamide derivatives likely trigger apoptosis through the intrinsic, mitochondria-mediated pathway, a common mechanism for many chemotherapeutic agents.

Structure-Activity Relationship (SAR) Elucidation

The systematic investigation of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For 4-Hydroxy-N-methylpicolinamide derivatives, SAR studies have been instrumental in identifying compounds with enhanced potency and selectivity.

SAR studies on picolinamide and related scaffolds have provided detailed insights into the molecular features that govern their biological effects. An extensive investigation of 108 analogues of isonicotinamide, a compound structurally related to picolinamide, revealed that subtle structural modifications can lead to dramatic changes in activity and selectivity. nih.gov For example, the transition from an isonicotinamide to a picolinamide core in one analogue resulted in a more than 1000-fold increase in selectivity for C. difficile over MRSA. nih.gov

In the context of anticancer activity, SAR studies on a series of N-methylpicolinamide-4-thiol derivatives evaluated their inhibitory effects on human cancer cell lines. nih.govmdpi.com The initial screening identified N-methylpicolinamide-4-thiol as a compound with moderate cytotoxicity against the HepG2 human hepatocellular carcinoma cell line (IC50 = 62.96 µM). nih.govmdpi.com Subsequent synthesis and evaluation of derivatives, particularly substitutions on a phenyl ring attached to the thiol group, led to the identification of compounds with significantly improved potency. For instance, the unsubstituted phenyl analog (6a) showed good activity (IC50 = 16.54 μM), and further modifications led to compound 6p, which displayed broad-spectrum anti-proliferative activities superior to the reference drug sorafenib (B1663141). nih.govmdpi.comnih.gov

The data below summarizes the in vitro cytotoxicity of selected N-methylpicolinamide-4-thiol derivatives against the HepG2 cell line.

These studies underscore the importance of specific structural motifs, such as the picolinamide core and substitutions on appended aromatic rings, in dictating the biochemical activity of these derivatives.

Pharmacophore modeling and lead optimization are critical processes in drug discovery that build upon initial SAR findings to design more effective drug candidates. patsnap.combiosolveit.de A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. dovepress.comresearchgate.net

The lead optimization process is an iterative cycle of designing, synthesizing, and testing new analogues to enhance properties like potency and selectivity while minimizing potential side effects. patsnap.combiosolveit.de For 4-Hydroxy-N-methylpicolinamide derivatives, SAR data provides the foundation for this process. For example, the discovery that the picolinamide core confers high potency and selectivity guides the development of a pharmacophore model where this core is a key feature. nih.gov

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are pivotal in this phase. patsnap.comdovepress.com These techniques allow researchers to predict how structural modifications might affect the interaction between the compound and its biological target. patsnap.com The optimization of N-methylpicolinamide-4-thiol derivatives into highly potent Aurora-B kinase inhibitors serves as a prime example. nih.govnih.gov Starting with a moderately active lead, systematic modifications based on SAR principles led to compounds with nanomolar potency. biosolveit.de This process involves exploring the chemical space around the lead compound by introducing new functional groups to improve interactions with the target's binding site or replacing molecular fragments to discover novel motifs, a strategy that is enhanced by pharmacophore-guided design. biosolveit.de

Molecular Target Identification and Validation Approaches

Identifying the specific molecular target of a compound is crucial for understanding its mechanism of action and for rational drug development. For derivatives of 4-Hydroxy-N-methylpicolinamide, research has successfully identified and validated specific protein kinases as key targets.

A novel series of N-methylpicolinamide-4-thiol derivatives was found to exhibit potent anti-proliferative activity. nih.govnih.gov Through advanced kinase inhibitory assays, it was determined that the most potent of these compounds, designated 6p, selectively inhibits Aurora-B kinase. nih.govnih.gov Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many human cancers, making them attractive targets for anticancer drugs. nih.gov

The validation of Aurora-B kinase as the target was further supported by in silico molecular docking studies. nih.gov These computational simulations provided a rationalization for the observed biological results, indicating stable interactions between compound 6p and the kinase's binding site. nih.govnih.gov This integrated approach of biological screening followed by computational validation confirms the molecular target and provides a structural basis for the compound's inhibitory activity, paving the way for further structure-based design and optimization. The initial lead for this entire class of compounds originated from SAR exploration of a cinnamonitrile compound that was also identified as a protein kinase inhibitor, suggesting that this scaffold has a predisposition for interacting with kinase targets. nih.gov

Affinity-Based Proteomics for Target Discovery

Affinity-based proteomics is a powerful chemoproteomic strategy used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.gov This process is vital in the early stages of drug discovery for elucidating a compound's mechanism of action and identifying potential off-targets. nih.gov The general workflow involves chemically modifying the small molecule of interest (the "bait") to incorporate a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization on a solid support (e.g., beads).

When a cell lysate is incubated with the immobilized compound, proteins that bind to the bait are captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. creative-proteomics.com Photoaffinity labeling is an advanced version of this technique where a photo-reactive group is added to the bait molecule. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for more stringent washing conditions and reducing the number of non-specific interactors identified.

While these methods are established for target identification, specific studies applying affinity-based proteomics to discover the targets of 4-Hydroxy-N-methylpicolinamide derivatives are not extensively detailed in publicly available research. The application of such techniques would be a logical next step to comprehensively map the cellular interactome of this class of compounds.

Computational Target Prediction and Validation

In parallel with experimental methods, computational (in silico) approaches play a key role in hypothesizing and validating the molecular targets of novel compounds. These methods are broadly categorized as ligand-based and receptor-based. mdpi.comnih.gov

Ligand-Based Target Prediction (Target Fishing): Ligand-based methods, often termed "target fishing," operate on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.comnih.gov These approaches compare the chemical structure of a query molecule, such as a 4-Hydroxy-N-methylpicolinamide derivative, against large databases of compounds with known protein targets. nih.govprotheragen.ai By identifying known ligands that share features with the query compound, a ranked list of probable protein targets can be generated. researchgate.net

For the broader picolinamide class, chemogenomic profiling in Saccharomyces cerevisiae successfully identified Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein, as the primary essential target for a series of picolinamide and benzamide (B126) compounds with antifungal properties. nih.gov This study highlights how computational and genomic screening can pinpoint a specific molecular target for a chemical scaffold.

Receptor-Based Target Validation: Once potential targets are identified, receptor-based methods like molecular docking are used to model the interaction between the compound and the protein's binding site. mdpi.comnih.gov This technique predicts the preferred orientation and conformation of the ligand when bound to the receptor, providing insights into binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

For instance, molecular docking was used to rationalize the biological activity of novel N-methylpicolinamide-4-thiol derivatives. These studies indicated stable interactions with the Aurora-B kinase, suggesting it as a key target for the observed anti-proliferative effects of the compounds. The docking scores provide a quantitative estimate of binding affinity, helping to prioritize compounds for further experimental validation.

The table below summarizes examples of targets identified or validated for the broader picolinamide class of compounds using computational and biochemical methods.

| Compound Class | Predicted/Validated Target | Method of Identification/Validation | Organism/System |

| Picolinamide Derivatives | Sec14p | Chemogenomic Profiling, Biochemical Assays, X-ray Co-crystallography nih.gov | Saccharomyces cerevisiae |

| N-methylpicolinamide-4-thiol Derivatives | Aurora-B Kinase | Molecular Docking Study | Human |

These in silico predictions are crucial for generating hypotheses that can be tested experimentally. The validation of computationally predicted targets often involves in vitro assays, such as enzyme inhibition assays or surface plasmon resonance, to confirm a direct physical interaction and functional consequence.

Q & A

Q. How can 4-Hydroxy-N-methylpicolinamide be integrated into agrochemical research?

- Methodological Answer : Screen for herbicidal activity using Arabidopsis thaliana growth inhibition assays. Pair with metabolomic profiling to identify mode of action (e.g., disruption of amino acid biosynthesis pathways) .

Q. What methodologies validate the stability of 4-Hydroxy-N-methylpicolinamide under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.